3-{4-Amino-3-nitrophenyl}
Description
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.243 |
IUPAC Name |
3-(4-amino-3-nitrophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,6-10(14)15)7-3-4-8(12)9(5-7)13(16)17/h3-5H,6,12H2,1-2H3,(H,14,15) |
InChI Key |
IQGVXFYKFNVCRJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)C1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Amino 3 Nitrophenyl and Its Precursors
Conventional and Modern Strategies for the Preparation of Substituted Aminonitrobenzenes
The preparation of substituted aminonitrobenzenes, such as 3-{4-Amino-3-nitrophenyl}, traditionally relies on electrophilic aromatic substitution reactions, namely nitration and subsequent functional group manipulations.
Multi-Step Synthetic Routes from Readily Available Aromatic Precursors
A common approach to synthesizing polysubstituted benzenes involves a sequence of reactions starting from simple, commercially available aromatic compounds. libretexts.orglibguides.comudel.edu The order of these reactions is critical to ensure the correct placement of substituents due to their directing effects on subsequent electrophilic substitutions. libretexts.orgyoutube.com For instance, the synthesis of a compound like 3-{4-Amino-3-nitrophenyl} would likely begin with an aromatic starting material that can be sequentially functionalized.
One possible synthetic route could start with a readily available substituted benzene (B151609). The choice of the initial substituent is crucial as it will direct the position of the incoming nitro and amino groups (or their precursors). For example, starting with p-aminophenol, a multi-step synthesis can be employed. This involves an initial acetylation of the amino group, followed by nitration, and finally hydrolysis to yield 4-amino-3-nitrophenol (B127093). google.com Similarly, starting with acetanilide, a two-step reaction involving nitration and subsequent hydrolysis can also lead to the formation of 4-amino-3-nitrophenol. chemicalbook.com
Another strategy involves the use of protecting groups. For example, an amino group, which is an ortho-, para-director, can be converted into an amide. This not only moderates the activating nature of the amino group but can also direct incoming electrophiles to different positions. After the desired substitution is achieved, the protecting group can be removed. youtube.com
The synthesis of related structures, such as 4-amino-3-nitrophenol, has been reported through various multi-step procedures. google.comchemicalbook.comgoogle.com These methods often involve the nitration of a substituted phenol (B47542) or aniline (B41778) derivative, followed by other functional group transformations.
Regioselective Nitration and Amination Reactions in Aryl Systems
Achieving the correct regiochemistry—the specific placement of the amino and nitro groups on the aromatic ring—is a key challenge in the synthesis of compounds like 3-{4-Amino-3-nitrophenyl}.
Regioselective Nitration: The nitration of anilines and their derivatives can be directed to specific positions on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director. To achieve nitration at a position meta to the amino group, the amino group is often first converted to a deactivating, meta-directing group, such as an amide or an ammonium (B1175870) salt. youtube.com For instance, the nitration of N-alkyl anilines can be achieved with high regioselectivity using reagents like tert-butyl nitrite (B80452). acs.orgacs.org Iron(III) nitrate (B79036) has also been shown to be an effective reagent for the ortho-nitration of aniline derivatives. rsc.orgrsc.org The use of directing groups can also control the regioselectivity of nitration. rsc.orgresearchgate.net
Regioselective Amination: The direct amination of nitrobenzenes is another important strategy. While traditional methods often involve the reduction of a nitro group to an amine, direct C-H amination is a more atom-economical approach. researchgate.netresearchgate.netnih.gov Transition-metal-free methods for the regioselective amination of nitrobenzenes have been developed, allowing for the synthesis of 4-nitro-N-arylamines through C(sp²)-H/N-H cross-coupling. researchgate.netnih.gov These reactions can exhibit high para-selectivity. researchgate.netnih.gov Other methods for the direct amination of nitrobenzenes include vicarious nucleophilic substitution and oxidative nucleophilic aromatic amination. dntb.gov.uaacs.org
Advanced Catalytic Approaches in the Synthesis of 3-{4-Amino-3-nitrophenyl}
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Both homogeneous and heterogeneous catalysts are employed in the synthesis of substituted aminonitrobenzenes.
Homogeneous Catalysis for Functional Group Transformations
Homogeneous catalysts, which are soluble in the reaction medium, are effective for a variety of transformations relevant to the synthesis of 3-{4-Amino-3-nitrophenyl}. savemyexams.comlibretexts.orghrmrajgurunagar.ac.in These catalysts, often based on transition metals like rhodium or nickel, can facilitate reactions such as hydrogenation and amination under mild conditions. libretexts.orgnih.gov
For example, nickel-triphos complexes have been reported as effective homogeneous catalysts for the hydrogenation of nitroarenes to primary aromatic amines. nih.gov This approach is valuable for converting a nitro group to an amino group in the final steps of a synthesis. Homogeneous catalysts are also used in alkene isomerization and arene hydrogenation. libretexts.org The use of homogeneous catalysts can enhance the efficiency of synthetic routes by minimizing waste and allowing for reactions that were previously difficult to achieve. nwnu.edu.cn
Heterogeneous Catalysis for Reduction and Coupling Reactions
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. savemyexams.com In the context of synthesizing 3-{4-Amino-3-nitrophenyl}, heterogeneous catalysts are particularly important for reduction and coupling reactions.
The selective reduction of one nitro group in a dinitrobenzene derivative is a key step in many synthetic routes. researchgate.net Ruthenium on carbon (Ru/C) has been shown to be a highly effective catalyst for the partial hydrogenation of dinitrobenzenes to the corresponding nitroanilines. researchgate.net Other supported metal nanoparticles, such as palladium on carbon (Pd/C), are also commonly used for catalytic hydrogenation. The partial reduction of a dinitro compound to an aminonitro compound can be a challenging transformation, and the choice of catalyst and reaction conditions is critical to achieve high selectivity.
Heterogeneous catalysts are also employed in tandem reactions, where multiple transformations occur in a single pot. acs.org For instance, a catalyst could be designed to facilitate both the reduction of a nitro group and a subsequent cyclization reaction. The development of robust and selective heterogeneous catalysts is an active area of research, with a focus on non-noble metals like nickel and iron to create more cost-effective and sustainable processes. unimi.itnih.gov
Green Chemistry Principles Applied to the Synthesis of 3-{4-Amino-3-nitrophenyl}
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov These principles are increasingly being applied to the synthesis of fine chemicals like 3-{4-Amino-3-nitrophenyl}. ijnc.iryoutube.com
Key aspects of green chemistry in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijnc.iryoutube.com This can be achieved through the use of catalytic reactions and addition reactions.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. youtube.com For example, using water as a solvent or employing enzymatic reactions that can be performed under mild conditions. acs.org
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. acs.orgyoutube.com Both homogeneous and heterogeneous catalysts contribute to greener synthetic pathways.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. youtube.com
The development of greener synthetic routes for aminonitrobenzenes involves a holistic approach, considering the entire lifecycle of the process from starting materials to waste products. Retrosynthesis software can be a valuable tool in designing more sustainable synthetic pathways by identifying greener alternatives for starting materials and reagents. synthiaonline.com
Solvent-Free and Aqueous Media Synthetic Protocols
Traditional organic syntheses often rely on volatile and hazardous organic solvents, posing environmental and safety risks. Consequently, developing synthetic routes that operate under solvent-free conditions or in aqueous media is a primary goal of green chemistry.
Solvent-Free Synthesis:
Solvent-free reactions, or solid-state reactions, offer significant advantages, including reduced pollution, lower costs, and simplified procedures. Several studies have demonstrated the successful synthesis of heterocyclic compounds incorporating a nitrophenyl moiety without the use of a solvent.
For instance, a green protocol for synthesizing pyrano[2,3-c]pyrazole derivatives has been developed using a reusable ionic liquid, N-methyl pyridinium (B92312) toluene (B28343) sulfonate (NMPyTs), as a catalyst under solvent-free conditions. jetir.org In a model reaction to produce 6-amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the solvent-free approach proved superior to conventional solvent-based methods. jetir.org The reaction of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) showed significantly better yields and shorter reaction times when performed neat with a catalytic amount of the ionic liquid. jetir.org
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| CH3CN | 45 | 70 |
| THF | 40 | 78 |
| DMF | 55 | 80 |
| CH2Cl2 | 35 | 85 |
| EtOH | 25 | 90 |
| Solvent-Free (NMPyTs catalyst) | 7-15 | 95 |
Similarly, a highly efficient and clean method for the synthesis of β-enaminones involves the direct condensation of aromatic amines with β-dicarbonyl compounds at 120°C without any solvent or catalyst. ajgreenchem.com This protocol was successfully applied to various aryl amines, including those with nitro groups, demonstrating high to excellent yields and simple work-up procedures. ajgreenchem.com
Aqueous Media Synthesis:
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reagents have poor water solubility, specialized techniques can enable reactions in aqueous media. The synthesis of C-glycosides, for example, has been successfully achieved in aqueous media. nih.govrsc.org One notable example is the synthesis of Pro-Xylane, a C-glycoside developed using environmentally friendly conditions, which was the first "Green Chemical" used in cosmetics. nih.gov The key step involves the condensation of unprotected sugars with pentane-2,4-dione in an alkaline aqueous solution, yielding β-C-glycosidic ketones quantitatively. rsc.org While not a direct synthesis of an aminonitroaryl compound, these examples showcase the viability of water as a medium for complex organic transformations.
In some cases, mixed aqueous-organic systems are employed. The preparation of 4-(γ-hydroxypropyl)amino-3-nitrophenol involves reacting its precursor with an aqueous solution of sodium hydroxide (B78521) in ethanol. google.com This method leverages the reactivity of the aqueous base while the alcohol helps to solubilize the organic substrate. google.com
Atom Economy and Waste Minimization in Aminonitroaryl Production
Atom Economy:
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgskpharmteco.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of byproducts and waste. jocpr.com The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and environmentally friendly. nih.gov In contrast, substitution and elimination reactions often have poor atom economy. For example, the Dess-Martin oxidation of an alcohol uses a reagent with a molecular weight of 424 g/mol to remove just two hydrogen atoms, resulting in low atom efficiency. nih.gov Designing syntheses that favor atom-economical reactions is crucial for sustainable chemical production. skpharmteco.com
Waste Minimization:
Reducing waste in chemical production is critical for both environmental protection and economic efficiency. theijes.com Waste minimization, also known as pollution prevention or source reduction, involves strategies to reduce the volume and toxicity of waste generated. theijes.comtemple.edu
A practical example of waste minimization in the production of a related compound, 4-Amino Diphenylamine-2-Sulfonic Acid, involves the recycling of mother liquor. theijes.com During the reduction of the nitro group (R-NO2) to an amino group (R-NH2), an acidic effluent is generated. By recycling this mother liquor to adjust the pH in subsequent batches, the quantity of liquid waste is significantly reduced, which in turn lowers the load on effluent treatment plants and reduces handling costs. theijes.com
Other general strategies for waste minimization applicable to aminonitroaryl production include:
Source Reduction: Using less hazardous materials, such as substituting highly toxic reagents like sodium azide (B81097) with alternatives like phenoxyethanol. temple.edu
Process Optimization: Replacing energy-intensive processes like thermal distillation with more efficient methods like dry solvent purification systems. temple.edu
Recycling: Reclaiming and reusing materials, such as solvents, whenever possible. ahu.edu
Stereoselective Synthesis of Analogues (if applicable to chiral derivatives)
The core structure of 3-{4-Amino-3-nitrophenyl} is achiral. However, many of its analogues, particularly those with applications in pharmaceuticals, possess chiral centers, making stereoselective synthesis essential. The specific spatial arrangement of atoms in these chiral molecules is often critical for their biological activity.
Chiral Analogues and Their Synthesis:
Several chiral analogues containing the nitrophenyl group have been synthesized and studied. Examples include:
(R)-3-Amino-4-(4-nitrophenyl)butanoic acid: A chiral β-amino acid derivative.
(R)-3-Amino-3-(4-nitrophenyl)propanoic acid: An amino acid derivative where the stereochemistry is crucial for its activity. cymitquimica.comvulcanchem.com
(2S)-2-amino-3-(4-nitrophenyl)-propanoic acid: An enantiomeric form of an amino acid prepared via nitration of (L)-phenylalanine. google.com
The synthesis of these molecules requires precise control over stereochemistry. A method for preparing methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate involves the nitration of (L)-phenylalanine, followed by esterification. google.com The nitro group is then reduced using zinc powder and ammonium chloride to yield the corresponding aminophenyl derivative. google.com
Modern synthetic strategies increasingly employ advanced catalytic methods to achieve high stereoselectivity. An iron-catalyzed [3+2] annulation of aminocyclopropanes with aldehydes provides a stereoselective and atom-economic route to 2-aminotetrahydrofurans, which can incorporate a nitrophenyl group, with excellent cis diastereoselectivity (up to >20:1). epfl.ch
Another powerful technique is C(sp³)–H activation. A highly efficient and fully enantioselective synthesis of substituted proline analogs has been developed using a C(sp³)–H activation-arylation strategy as the key step, demonstrating the power of this approach for creating complex chiral molecules. nih.gov
| Compound Name | Key Chiral Feature | Synthetic Highlight | Reference |
|---|---|---|---|
| (2S)-2-amino-3-(4-nitrophenyl)-propanoic acid | (S)-configuration at α-carbon | Nitration of (L)-phenylalanine followed by reduction. | google.com |
| (R)-3-Amino-4-(4-nitrophenyl)butanoic acid | (R)-configuration at C3 | The R-configuration is noted as critical for GABA receptor binding. | |
| 2-aminotetrahydrofurans | cis-diastereoselectivity | Iron-catalyzed [3+2] annulation of aminocyclopropanes and aldehydes. | epfl.ch |
| (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs | Multiple stereocenters | Stereoselective synthesis utilizing a C(sp3)-H activation strategy. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 4 Amino 3 Nitrophenyl
Reactions Involving the Nitro Moiety
The nitro group is a versatile functional group that can undergo several transformations, significantly expanding the synthetic utility of the 3-{4-Amino-3-nitrophenyl} scaffold.
Selective Reduction Strategies to Amines and Other Nitrogen Functionalities
The reduction of the nitro group to an amino group is a common and crucial transformation. Selective reduction in the presence of other reducible functional groups is a key challenge in synthetic chemistry. For derivatives of 3-{4-Amino-3-nitrophenyl}, various methods have been employed to achieve this transformation.
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. For instance, in the case of 1-(4-Amino-3-nitrophenyl)ethanone, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can be employed to selectively reduce the nitro group. Similarly, 4-Amino-3-nitrophenol (B127093) can be reduced to 3,4-diaminophenol (B1333219) using palladium on carbon in a methanol (B129727) solution under a hydrogen atmosphere. guidechem.com The choice of catalyst, solvent, and reaction conditions is critical to achieve high selectivity and yield.
Chemical reduction methods also offer effective alternatives. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or ammonium (B1175870) sulfide, have been utilized for the reduction of the nitro group in related compounds. For less soluble compounds, a reduction using zinc powder and acetic acid in methanol has been shown to be effective. nih.gov
The following table summarizes various reduction strategies for derivatives of 3-{4-Amino-3-nitrophenyl}.
| Derivative | Reductant | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-(4-Amino-3-nitrophenyl)ethanone | H₂/Pd/C | Ethanol | 25°C | 2 h | 58 | |
| 1-(4-Amino-3-nitrophenyl)ethanone | (NH₄)₂S | Aqueous | 50°C | 8 h | 50 | |
| 1-(4-Amino-3-nitrophenyl)ethanone | SnCl₂/HCl | - | 70°C | 6 h | 45 | |
| 4-Amino-3-nitrophenol | H₂/Pd/C (10%) | Methanol | Room Temp | 3.5 h | - | guidechem.com |
| 4-Nitrophenyl-sulfonamide derivatives | Zn/AcOH | Methanol | 60°C | - | - | nih.gov |
Electrophilic and Nucleophilic Interactions with the Nitro Group
The nitro group is strongly electron-withdrawing, which significantly influences the electron density of the aromatic ring. This electronic effect deactivates the ring towards electrophilic aromatic substitution. georganics.sk Conversely, this deactivation facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present at a position activated by the nitro group. georganics.sk
Reactions of the Amino Functionality
The amino group in 3-{4-Amino-3-nitrophenyl} is a key site for a variety of chemical transformations, allowing for the extension of the molecular structure and the introduction of diverse functionalities.
Acylation, Alkylation, and Arylation for Functionalization
The amino group readily undergoes acylation, alkylation, and arylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, is a common method to introduce an acyl group. For example, N-(4-Amino-3-nitrophenyl)acetamide can be synthesized by reacting 4-amino-3-nitrophenol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. ontosight.aigoogle.com This reaction is often used as a protective strategy in multi-step syntheses. google.com
Alkylation of the amino group can be achieved using alkyl halides. For instance, the synthesis of 4-(y-hydroxypropyl)amino-3-nitrophenol involves the reaction of 4-Amino-3-nitrophenol with a halogenoalkyl chloroformate, followed by intramolecular alkylation and decarboxylation. google.com Selective mono-alkylation can be challenging due to the potential for multiple alkylations.
Arylation of the amino group, often achieved through transition metal-catalyzed cross-coupling reactions, provides a route to N-aryl derivatives. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this purpose. nih.gov For instance, the selective N-arylation of aminophenols can be achieved using a palladium catalyst with a specific biarylmonophosphine ligand (BrettPhos). nih.gov Copper-catalyzed Ullmann-type reactions also provide a viable method for N-arylation. nih.gov
Diazotization and Subsequent Transformations to Diverse Aryl Derivatives
The primary aromatic amino group of 3-{4-Amino-3-nitrophenyl} can be converted into a diazonium salt through a process called diazotization. guidechem.comlibretexts.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr), at low temperatures (0-5 °C). guidechem.comguidechem.comaskfilo.com
The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer reactions. masterorganicchemistry.com In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. masterorganicchemistry.com For example, 4-Amino-3-nitrophenol can be converted to 3-nitro-4-bromophenol by diazotization with sodium nitrite in hydrobromic acid, followed by reaction with cuprous bromide. guidechem.com
Other transformations of the diazonium salt include its conversion to a hydroxyl group by heating in water, or to an azide (B81097) group by treatment with sodium azide. guidechem.commasterorganicchemistry.com These reactions significantly broaden the range of accessible derivatives from the 3-{4-Amino-3-nitrophenyl} core structure.
The table below illustrates the diazotization of 4-Amino-3-nitrophenol and subsequent transformations.
| Starting Material | Reagents | Product | Reference |
| 4-Amino-3-nitrophenol | 1. NaNO₂, HBr (0-10°C) 2. CuBr, HBr (40-50°C) | 3-Nitro-4-bromophenol | guidechem.com |
| 4-Amino-3-nitrophenol | 1. NaNO₂, HCl (0-5°C) 2. NaN₃ | 4-Azido-3-nitrophenol | guidechem.com |
Condensation Reactions with Carbonyl Compounds and Other Electrophiles
The amino group of 3-{4-Amino-3-nitrophenyl} can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govrsc.org This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. These Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.
For example, Schiff bases have been synthesized from the condensation of various aminotriazoles with a range of aromatic aldehydes. nih.gov Similarly, 2-amino-4-nitrophenol (B125904) has been used to synthesize Schiff bases. rsc.orgscispace.com The reaction conditions for Schiff base formation can vary, with some methods employing conventional heating and others utilizing ultrasound irradiation to accelerate the reaction. nih.gov
The reactivity of the amino group towards other electrophiles allows for the construction of more complex molecular architectures. For instance, condensation reactions with other electrophilic species can lead to the formation of various heterocyclic systems.
Reactivity of the Phenyl Ring: Aromatic Substitution Reactions
The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a complex pattern of reactivity towards aromatic substitution.
In electrophilic aromatic substitution (EAS) reactions, the amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in Conversely, the nitro group is a strong deactivating and meta-directing group because it withdraws electron density from the ring. lkouniv.ac.in
In the case of a 3-{4-Amino-3-nitrophenyl} system, the directing effects of these two groups are synergistic. The amino group at position 4 strongly activates the positions ortho and para to it (positions 3 and 5, and position 1 respectively). The nitro group at position 3 deactivates the entire ring but most strongly at the ortho and para positions relative to it (positions 2, 4, and 6). Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino group and least deactivated by the nitro group. The primary site for electrophilic attack would be position 5, which is ortho to the activating amino group and meta to the deactivating nitro group. Position 1 is also activated by the amino group (para) but is sterically hindered and electronically influenced by the substituent at that position.
For instance, diazotization of the amino group, a common electrophilic substitution reaction, can be followed by coupling with other aromatic compounds to form azo dyes.
Nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. semanticscholar.org The nitro group in the 3-{4-Amino-3-nitrophenyl} structure significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. semanticscholar.orgresearchgate.net This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. researchgate.net
Therefore, if a suitable leaving group is present at a position ortho or para to the nitro group, it can be readily displaced by a nucleophile. For example, in derivatives such as N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide, the chloro group is susceptible to nucleophilic substitution due to the activating effect of the ortho-nitro group. The reaction kinetics are often enhanced in polar aprotic solvents which help to stabilize the charged intermediates.
Oxidation and Reduction Processes of 3-{4-Amino-3-nitrophenyl}
The amino and nitro groups are both redox-active, making the 3-{4-Amino-3-nitrophenyl} system susceptible to a variety of oxidation and reduction processes.
Electrochemical techniques, such as cyclic voltammetry, have been employed to study the redox behavior of molecules containing the 4-amino-3-nitrophenyl moiety. These studies reveal that both the nitro and amino groups can undergo electrochemical transformations.
The nitro group is readily reduced electrochemically. In studies of related dinitrobenzene compounds, two distinct cathodic peaks are often observed, corresponding to the stepwise reduction of the two nitro groups. researchgate.net For a 4-amino-3-nitrophenyl derivative, a cathodic peak corresponding to the reduction of the nitro group would be expected. The exact potential for this reduction can be influenced by the pH of the solution and the nature of the electrode material. researchgate.net
The amino group can be oxidized, though typically at higher potentials than the reduction of the nitro group. researchgate.net The oxidation of aniline (B41778) derivatives can be complex, often involving the formation of radical cations and subsequent coupling reactions. mdpi.com
The reduction of the nitro group in 3-{4-Amino-3-nitrophenyl} derivatives can proceed through various intermediates. The initial one-electron reduction typically forms a nitro radical anion. rsc.org Further reduction can lead to the corresponding nitroso and hydroxylamine (B1172632) intermediates, and ultimately to the amine. researchgate.net The specific pathway and the stability of the intermediates can be influenced by the reaction conditions, including the reducing agent used and the solvent system. For example, the photoreduction of some 3-nitrophenyl compounds is inefficient but can be enhanced in the presence of electron donors, proceeding through radical intermediates. researchgate.net
The oxidation of the amino group can also lead to the formation of reactive intermediates. For instance, the photochemistry of 4-amino-3-nitrophenyl azide involves the formation of a nitrene, which can be protonated to a reactive nitrenium ion. researchgate.netacs.org This nitrenium ion is stabilized by the electron-donating amino group. acs.org In some cases, oxidation of the amino group can lead to the formation of nitroso or even nitro groups under specific conditions.
The interplay between the oxidation of the amino group and the reduction of the nitro group can lead to complex intramolecular redox processes, particularly under photochemical or electrochemical stimulation. scispace.comcolab.ws
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the carbon framework and the relative positions of protons can be established with high confidence.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of 4-Amino-3-nitrophenol (B127093) is expected to show distinct signals for the three protons on the aromatic ring, as well as signals for the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region would display a characteristic splitting pattern dictated by the substitution pattern. The electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitro group significantly influence the chemical shifts.
Similarly, the ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts are highly dependent on the attached substituent and their position on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-3-nitrophenol
| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||
|---|---|---|---|---|
| Proton Position | Predicted δ (ppm) | Predicted Multiplicity & Coupling (J) | Carbon Position | Predicted δ (ppm) |
| H-2 | ~7.5 - 7.8 | d, J ≈ 2-3 Hz | C-1 (C-OH) | ~145 - 150 |
| H-5 | ~6.8 - 7.0 | dd, J ≈ 8-9 Hz, 2-3 Hz | C-2 | ~125 - 130 |
| H-6 | ~6.7 - 6.9 | d, J ≈ 8-9 Hz | C-3 (C-NO₂) | ~130 - 135 |
| -NH₂ | ~4.5 - 5.5 | br s | C-4 (C-NH₂) | ~140 - 145 |
| -OH | ~9.0 - 10.0 | br s | C-5 | ~115 - 120 |
| C-6 | ~110 - 115 |
Note: Predicted values are based on standard substituent effects on benzene rings. Actual values may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu In a COSY spectrum of 4-Amino-3-nitrophenol, a cross-peak would be expected between the signals of the adjacent aromatic protons H-5 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com For 4-Amino-3-nitrophenol, the HSQC spectrum would show correlations between H-2 and C-2, H-5 and C-5, and H-6 and C-6, allowing for the direct assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds). sdsu.eduyoutube.com This is particularly useful for assigning quaternary (non-protonated) carbons.
Table 2: Expected Key HMBC Correlations for 4-Amino-3-nitrophenol
| Proton | Expected Correlations to Carbons (²JCH, ³JCH) |
|---|---|
| H-2 | C-4, C-6, C-1, C-3 |
| H-5 | C-1, C-3, C-4, C-6 |
| H-6 | C-2, C-4, C-5 |
These long-range correlations would confirm the substitution pattern by linking specific protons to the quaternary carbons bearing the hydroxyl (C-1), nitro (C-3), and amino (C-4) groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details based on its fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, which allows for the determination of its elemental composition. nih.gov The molecular formula of 4-Amino-3-nitrophenol is C₆H₆N₂O₃. HRMS analysis would be used to confirm this formula by providing an exact mass measurement that is consistent with the calculated theoretical value.
Molecular Formula: C₆H₆N₂O₃
Nominal Mass: 154 u
Calculated Monoisotopic Mass: 154.03784 u
An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of 154.03784 would provide strong evidence for the C₆H₆N₂O₃ elemental composition.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable structural information.
For 4-Amino-3-nitrophenol, the protonated molecule [M+H]⁺ has an m/z of approximately 155. An observed MS/MS transition is from m/z 154.9 to 137. researchgate.netmdpi.com This corresponds to the fragmentation of the protonated parent ion and suggests an initial loss of a neutral molecule with a mass of 18 u, which is characteristic of water (H₂O).
A plausible fragmentation pathway for [M+H]⁺ (m/z 155) could include:
Loss of Water: [C₆H₇N₂O₃]⁺ → [C₆H₅N₂O₂]⁺ + H₂O (m/z 155 → m/z 137). This is a common fragmentation for phenols and anilines.
Loss of Nitric Oxide: Subsequent fragmentation of the m/z 137 ion could involve the loss of NO (30 u) from the nitro group.
Loss of Carbon Monoxide: The loss of CO (28 u) is a characteristic fragmentation of the phenolic ring structure.
Analyzing these specific fragmentation patterns helps to confirm the presence and arrangement of the hydroxyl, amino, and nitro functional groups on the aromatic ring. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. thermofisher.com The resulting spectra provide a characteristic "fingerprint" of the compound and are excellent for identifying the functional groups present.
The spectrum of 4-Amino-3-nitrophenol would be characterized by vibrations corresponding to the O-H (hydroxyl), N-H (amino), and N-O (nitro) bonds, in addition to the vibrations of the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for 4-Amino-3-nitrophenol
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|---|
| -NH₂ (Amino) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | FTIR/Raman |
| N-H Scissoring | 1590 - 1650 | FTIR | |
| -OH (Phenol) | O-H Stretch | 3200 - 3600 (Broad) | FTIR |
| -NO₂ (Nitro) | Asymmetric N-O Stretch | 1500 - 1570 | FTIR/Raman |
| Symmetric N-O Stretch | 1300 - 1370 | FTIR/Raman | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR/Raman |
| C=C Stretch | 1450 - 1600 | FTIR/Raman |
The presence of strong absorption bands in these specific regions provides clear evidence for the key functional groups, complementing the structural data obtained from NMR and mass spectrometry. For instance, the symmetric stretching vibration of the nitro group is a particularly strong and characteristic peak in the Raman spectrum of nitrophenols. spectroscopyonline.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FT-IR spectrum of a compound closely related to 3-{4-Amino-3-nitrophenyl}, 3-nitroaniline (B104315), displays characteristic absorption bands that can be correlated to its structural features.
The presence of the amino (-NH₂) group is typically confirmed by asymmetric and symmetric stretching vibrations. For instance, in a copolymer containing 3-nitroaniline, peaks around 1510 cm⁻¹ and 1349 cm⁻¹ are attributed to the asymmetric and symmetric stretching modes of the nitro (NO₂) group. The N-H stretching vibrations of the amino group are also prominent. For example, in the FT-IR spectrum of p-nitroaniline, a related isomer, the asymmetric and symmetric N-H stretching vibrations are observed at specific wavenumbers.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are usually observed in the 1600-1450 cm⁻¹ range. The spectrum of 3-nitroaniline also shows peaks corresponding to these aromatic vibrations.
A comprehensive analysis of the FT-IR spectrum of 3-{4-Amino-3-nitrophenyl} would involve the assignment of all observed absorption bands to their corresponding vibrational modes, providing a molecular fingerprint of the compound.
Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in 3-{4-Amino-3-nitrophenyl} (based on related compounds)
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |
| Symmetric Stretch | 3300 - 3400 | |
| Bending | 1590 - 1650 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectra of nitroaniline isomers have been studied, providing insights into their vibrational modes.
For 3-nitroaniline, the Raman spectrum would show characteristic peaks for the nitro and amino groups, as well as the aromatic ring. The symmetric stretching vibration of the NO₂ group is typically a strong band in the Raman spectrum. The NH₂ group also gives rise to distinct Raman signals. The aromatic ring vibrations, such as the ring breathing mode, are often prominent in the Raman spectrum.
Unusual spectral features can sometimes be observed due to phenomena like Fermi resonance, as has been reported for para-nitroaniline. A detailed analysis of the Raman spectrum of 3-{4-Amino-3-nitrophenyl} would involve identifying and assigning the key vibrational modes, which can be aided by computational studies.
Table 2: Expected Raman Shifts for Key Functional Groups in 3-{4-Amino-3-nitrophenyl} (based on related compounds)
| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1350 |
| Amino (-NH₂) | Stretching | 3300 - 3500 |
| Bending | 1600 - 1650 | |
| Aromatic Ring | Ring Breathing | 990 - 1010 |
| C-H Bending | 1150 - 1180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectra of nitroanilines have been recorded in various solvents, revealing characteristic absorption bands.
For 3-nitroaniline in the gas phase, absorption bands are observed at approximately 326 nm, 250 nm, and 220 nm. In solution, the position and intensity of these bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For instance, the UV-Vis absorption spectrum for the reduction of 3-nitroaniline shows a characteristic peak that changes over time. The electronic transitions in these molecules often involve charge transfer from the electron-donating amino group to the electron-withdrawing nitro group, mediated by the aromatic ring.
The study of the UV-Vis spectrum of 3-{4-Amino-3-nitrophenyl} in different solvents would provide valuable information about its electronic structure and the nature of its electronic transitions.
Table 3: UV-Vis Absorption Maxima (λmax) for 3-Nitroaniline in Different Environments
| Environment | λmax (nm) |
|---|---|
| Gas Phase | 326, 250, 220 |
| Cyclohexane | ~344 |
| Acetonitrile | ~344 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. It also reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing.
A full SCXRD analysis of 3-{4-Amino-3-nitrophenyl} would provide a complete picture of its molecular geometry and the supramolecular architecture of its crystalline state.
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Each polymorphic form will have a unique PXRD pattern.
The isomers of nitroaniline have been shown to be distinguishable by their different crystal structures and, consequently, their unique PXRD patterns. Studies on the polymorphism of other organic compounds have demonstrated the utility of PXRD in identifying and characterizing different crystalline forms. For example, different polymorphs can be obtained by crystallization from different solvents or under different temperature conditions.
A systematic PXRD study of 3-{4-Amino-3-nitrophenyl} would involve analyzing samples crystallized under various conditions to identify any potential polymorphs. The resulting diffraction patterns would provide a fingerprint for each crystalline phase, which is crucial for quality control in pharmaceutical and materials science applications. The analysis of PXRD patterns can also provide information about the unit cell dimensions of the crystalline material.
Theoretical and Computational Chemistry Studies of 3 4 Amino 3 Nitrophenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
No specific studies utilizing Density Functional Theory (DFT) for the geometry optimization or spectroscopic property prediction of 3-{4-Amino-3-nitrophenyl} were found. Such studies would typically involve calculating the molecule's lowest energy conformation and predicting its IR, UV-Vis, and NMR spectra.
Ab Initio Methods (e.g., ADC(2)) for High-Accuracy Electronic Structure
There is no available research that employs high-accuracy ab initio methods like the second-order algebraic-diagrammatic construction (ADC(2)) scheme to investigate the electronic structure of 3-{4-Amino-3-nitrophenyl}. This type of analysis would provide precise information on excited states.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices
A detailed analysis based on Frontier Molecular Orbital (FMO) theory, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and derived chemical reactivity indices for 3-{4-Amino-3-nitrophenyl}, is not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No publications detailing molecular dynamics (MD) simulations for 3-{4-Amino-3-nitrophenyl} were identified. MD simulations would be used to explore its conformational landscape and how it interacts with other molecules or solvents over time.
Computational Prediction of Reaction Pathways and Transition States
There is a lack of computational studies focused on predicting the reaction pathways and identifying the transition states for chemical reactions involving 3-{4-Amino-3-nitrophenyl}.
Modeling of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)
While general principles of spectroscopic modeling could be applied, no specific studies that model the UV-Vis, IR, or NMR spectra of 3-{4-Amino-3-nitrophenyl} and compare them with experimental data were found.
In-depth Analysis of Intra- and Intermolecular Interactions in 3-{4-Amino-3-nitrophenyl} Remains an Area for Future Research
A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the compound 3-{4-Amino-3-nitrophenyl}. Consequently, a detailed analysis of its unique intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be provided at this time.
Computational chemistry, a critical field for understanding molecular behavior, utilizes methods like Density Functional Theory (DFT) and Hirshfeld surface analysis to model and visualize the complex forces that govern how a molecule interacts with itself and its neighbors. These studies are fundamental to predicting a compound's physical properties, crystal structure, and potential applications in materials science and medicinal chemistry.
For a molecule with the functional groups of 3-{4-Amino-3-nitrophenyl}—an amino group, a nitro group, and a phenyl ring—several types of non-covalent interactions would be anticipated:
Intramolecular Hydrogen Bonding: The potential exists for a hydrogen bond to form between the hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring. This type of interaction can significantly influence the planarity of the molecule and the electronic properties of the aromatic system.
Intermolecular Hydrogen Bonding: In a condensed phase (like a crystal), the amino group can act as a hydrogen bond donor, while the nitro group and the amino group's lone pair can act as acceptors. This would lead to the formation of extended networks or specific dimeric structures, which are crucial in determining the crystal packing.
π-π Stacking: The aromatic phenyl ring is capable of engaging in π-π stacking interactions with neighboring molecules. The electron-withdrawing nitro group and electron-donating amino group would polarize the ring, likely favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.
While studies on related molecules, such as various nitroanilines and nitrophenols, provide a general framework for understanding these forces, specific quantitative data—such as bond distances, angles, and interaction energies—are unique to each compound's specific stereoelectronic profile. For example, research on 4-amino-3-nitrobenzoic acid has utilized Hirshfeld surface analysis to quantify the various intermolecular contacts that stabilize its crystal lattice. However, the substitution of a carboxylic acid group for the hydroxyl group (in the case of aminonitrophenols) would lead to different hydrogen bonding motifs and crystal packing.
The absence of dedicated crystallographic or computational reports on 3-{4-Amino-3-nitrophenyl} highlights a gap in the current body of chemical literature. Such research would be invaluable for a complete understanding of its chemical and physical properties. Future studies involving single-crystal X-ray diffraction and advanced computational modeling would be necessary to elucidate the precise nature of its interaction landscape.
Applications of 3 4 Amino 3 Nitrophenyl in Advanced Materials and Chemical Technologies
Role as a Synthetic Building Block for Complex Organic Scaffolds
The distinct arrangement of functional groups in 4-Amino-3-nitrophenol (B127093) makes it a valuable starting material for the synthesis of a variety of complex organic and heterocyclic scaffolds. The presence of amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups on the aromatic ring allows for selective reactions to build intricate molecular architectures.
One significant application is in the synthesis of benzimidazoles. For instance, 4-Amino-3-nitrophenol has been utilized as a key reactant in the creation of benzimidazole-based inhibitors for enzymes like Factor Xa, which is a crucial component in the blood coagulation cascade sigmaaldrich.comchemsrc.com. The synthesis typically involves the condensation of the o-phenylenediamine (B120857) moiety (which can be derived from 4-amino-3-nitrophenol after reduction of the nitro group) with a carboxylic acid or its derivative.
Furthermore, this compound serves as a precursor for various heterocyclic systems through cyclization reactions. Research has demonstrated its use in the preparation of partially saturated heterocycles such as:
1,4-Benzoxazines
1,5-Benzoxazepines researchgate.net
1,6-Benzoxazocines researchgate.net
The synthesis of these structures often involves reacting 4-Amino-3-nitrophenol with bifunctional reagents like dibromoalkanes, leading to the formation of fused ring systems researchgate.net. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural properties. The ability to form these complex structures underscores the importance of 4-Amino-3-nitrophenol as a fundamental building block in organic synthesis.
| Scaffold Type | Precursor | Synthetic Application Example |
| Benzimidazole | 4-Amino-3-nitrophenol | Synthesis of Factor Xa inhibitors sigmaaldrich.comchemsrc.com |
| 1,5-Benzoxazepine | 2-Amino-4-nitrophenol (B125904) | Preparation of fused heterocyclic systems researchgate.net |
Precursor for Functional Dyes and Pigments (Non-Biological Applications)
4-Amino-3-nitrophenol is a well-established intermediate in the manufacturing of a wide array of synthetic dyes and pigments for non-biological applications. guidechem.comgoogle.com Its aromatic amine structure is particularly suited for diazotization-coupling reactions, which are the cornerstone of azo dye synthesis. wikipedia.orgjchemrev.com
Azo dyes, characterized by the -N=N- functional group, represent the largest class of commercial colorants, with extensive use in the textile, leather, and paper industries. wikipedia.org The synthesis process begins with the diazotization of the amino group on 4-Amino-3-nitrophenol using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a highly reactive diazonium salt. The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another amine. jchemrev.comijisrt.com
The specific color of the resulting azo dye is determined by the molecular structure of both the diazonium salt precursor and the coupling agent. By carefully selecting the coupling component, a vast spectrum of colors, including reds, oranges, and browns, can be achieved. The hydroxyl and nitro groups on the original 4-Amino-3-nitrophenol molecule also influence the final properties of the dye, such as its hue, intensity, and fastness to light and washing. These dyes are used to color various materials, including cotton, linen, and viscose fiber fabrics. guidechem.comgoogle.com
Beyond traditional azo dyes, derivatives of 4-Amino-3-nitrophenol are also used in the formulation of other types of colorants, including certain nitro dyes. cosmileeurope.eu These dyes find applications where specific color shades and properties are required.
| Dye Class | Key Reaction | Industrial Applications |
| Azo Dyes | Diazotization and Azo Coupling | Textiles, Leather, Paper wikipedia.org |
| Nitro Dyes | Nucleophilic Aromatic Substitution | Hair colorants, specialized pigments cosmileeurope.eu |
Integration into Polymer Synthesis and Functional Polymer Architectures
The bifunctional nature of 4-Amino-3-nitrophenol, possessing both an amino and a hydroxyl group, allows for its integration into various polymer backbones, leading to the creation of functional polymer architectures. These functional groups can participate in polymerization reactions such as polycondensation, enabling the incorporation of the nitrophenyl moiety into the main chain or as a pendant group.
One area of exploration is the synthesis of high-performance polymers like polyimides . Polyimides are known for their exceptional thermal stability and mechanical properties. Typically synthesized from the reaction of a diamine and a dianhydride, the inclusion of monomers derived from 4-Amino-3-nitrophenol can introduce specific functionalities. For instance, bio-based diamines with unique structures have been polymerized with tetracarboxylic acid dianhydrides to produce soluble polyimides with high thermal stability. researchgate.net The presence of the nitro group can enhance the polymer's solubility and modify its electronic properties.
Furthermore, the amino and hydroxyl groups offer sites for post-polymerization modification. For example, polymers containing aldehyde functional groups can be reacted with amino acids or other amine-containing molecules through reductive amination. researchgate.net This approach allows for the attachment of the 4-amino-3-nitrophenyl unit onto a pre-existing polymer chain, creating a functionalized material with tailored properties. Such functional polymers have applications in diverse fields, including the development of stimuli-responsive materials and advanced drug delivery systems. nih.govmdpi.com
The incorporation of such functional units can lead to polymers with:
Enhanced thermal stability
Modified solubility in organic solvents
pH-responsive behavior nih.gov
Metal-chelating abilities mdpi.com
Tunable optical and electronic properties
The ability to create these specialized polymers highlights the utility of 4-Amino-3-nitrophenol and its derivatives as versatile monomers and functionalizing agents in polymer chemistry.
Exploration in Optoelectronic Materials
The molecular structure of 3-{4-Amino-3-nitrophenyl} and its derivatives makes them promising candidates for applications in optoelectronic materials, particularly in the field of nonlinear optics (NLO). Organic NLO materials are of significant interest for their potential use in optical data storage, optical switching, and signal processing. researchgate.net
The key to the NLO properties of these molecules lies in their intramolecular charge-transfer (ICT) characteristics. The 4-amino-3-nitrophenyl scaffold contains a strong electron-donating group (the amino group, -NH2) and a strong electron-accepting group (the nitro group, -NO2) connected through a π-conjugated system (the benzene (B151609) ring). This "push-pull" electronic structure facilitates the delocalization of π-electrons under an external electric field, leading to a large molecular hyperpolarizability, which is a measure of the NLO response. nih.gov
Research into related organic compounds has demonstrated the potential of this molecular design. For example, studies on Schiff bases derived from substituted nitrophenyl compounds, such as 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, have shown significant electronic and NLO properties. researchgate.net These compounds exhibit low-energy absorption, indicating a small band gap, which is a desirable feature for optoelectronic applications. researchgate.net Computational studies, including density functional theory (DFT), have been used to calculate the linear and nonlinear optical susceptibilities of such molecules, confirming their potential for NLO applications. researchgate.netresearchgate.net
The development of materials based on the 4-amino-3-nitrophenyl framework could lead to the creation of novel organic crystals and thin films with high NLO efficiency. These materials could be integral components in future photonic and optoelectronic devices.
| Property | Structural Feature | Potential Application |
| Intramolecular Charge Transfer (ICT) | Electron donor (-NH2) and acceptor (-NO2) on a π-system | Nonlinear optical devices nih.gov |
| High Molecular Hyperpolarizability | "Push-pull" electronic structure | Optical switching, data storage researchgate.net |
| Low Band Gap | Extended π-conjugation | Organic semiconductors researchgate.net |
Application in Chemical Sensors and Chemo-sensing Systems (Non-Biological Detection)
Derivatives of 4-Amino-3-nitrophenol are being explored for their potential in the development of chemical sensors and chemosensing systems for the detection of various analytes in non-biological contexts. The functional groups on the molecule can act as binding sites for specific ions or molecules, and the electronic properties of the nitrophenyl system can be harnessed to produce a detectable signal, often through fluorescence or colorimetric changes.
One major area of application is in the detection of metal ions . Fluorescent chemosensors for metal ions are crucial for environmental monitoring and industrial process control. nih.govnih.gov The design of these sensors often involves incorporating a binding unit (a ligand) that selectively interacts with the target metal ion and a signaling unit (a fluorophore) that reports this binding event. The amino and hydroxyl groups of the 4-amino-3-nitrophenol scaffold can serve as, or be modified to create, effective binding sites for metal ions. Upon binding, the intramolecular charge transfer (ICT) characteristics of the molecule can be altered, leading to a change in its fluorescence emission (either enhancement or quenching), which can be quantitatively measured. nih.gov
Additionally, the electron-deficient nature of the nitroaromatic ring makes these compounds and their derivatives suitable for sensing nitroaromatic explosives . For instance, fluorescent probes have been developed for the detection of 2,4,6-trinitrophenol (picric acid) and p-nitrophenol in environmental samples. nih.govresearchgate.net The sensing mechanism often relies on energy transfer or photoinduced electron transfer between the fluorescent sensor molecule and the nitroaromatic analyte, resulting in fluorescence quenching.
The versatility of the 4-amino-3-nitrophenol structure allows for its incorporation into various sensor platforms, including small-molecule probes and functional polymers, for the sensitive and selective detection of environmentally and industrially relevant chemical species.
Synthesis and Structure Reactivity Relationships of 3 4 Amino 3 Nitrophenyl Derivatives and Analogues
Systematic Synthesis of Substituted Analogues
The synthesis of derivatives based on the 4-amino-3-nitrophenyl scaffold is achieved through several systematic routes, allowing for the introduction of a wide variety of substituents to modulate the molecule's properties. These methods typically involve either the modification of a pre-formed 4-amino-3-nitrophenyl core, such as 4-amino-3-nitrophenol (B127093), or the construction of the substituted ring through multi-step sequences.
Common synthetic strategies include:
N-Alkylation and N-Arylation: The amino group of the 4-amino-3-nitrophenyl core is a versatile handle for introducing substituents. For instance, N-(γ-hydroxypropyl)-4-amino-3-nitrophenol can be prepared by reacting 3-nitro-4-aminophenol with γ-chloropropyl chloroformate, followed by hydrolysis. google.com This approach allows for the systematic synthesis of a series of N-substituted analogues by varying the alkylating or arylating agent.
Ring Synthesis from Precursors: A fundamental approach involves the multi-step synthesis starting from simpler aromatic compounds. A common pathway to 4-amino-3-nitrophenol begins with p-aminophenol, which undergoes acetylation to protect the amino group, followed by nitration, and finally hydrolysis to yield the desired product. google.com
Nucleophilic Aromatic Substitution (SNAr): This method is effective for creating N-aryl derivatives. The reaction of an azacrown ether with 1-fluoro-4-nitrobenzene, for example, results in the substitution of the fluorine atom and the formation of an N-(4-nitrophenyl)azacrown ether. Subsequent reduction of the nitro group can yield the corresponding amino derivative. This strategy is noted for its simplicity and the formation of monoarylation products. A similar approach involves the reaction of thiomorpholine (B91149) with 4-fluoronitrobenzene or 4-chloronitrobenzene. mdpi.com
These systematic approaches enable the creation of libraries of compounds with diverse functionalities, essential for structure-activity relationship studies.
Table 1: Overview of Synthetic Methods for 4-Amino-3-nitrophenyl Analogues
| Synthesis Strategy | Starting Material(s) | Reagents | Type of Analogue Produced | Reference |
|---|---|---|---|---|
| N-Alkylation | 3-Nitro-4-aminophenol | γ-chloropropyl chloroformate, NaOH | N-alkylated aminophenol | google.com |
| Ring Synthesis | p-Aminophenol | Acetic anhydride (B1165640), Nitric acid, NaOH | 4-Amino-3-nitrophenol | google.com |
| Nucleophilic Aromatic Substitution | Azacrown ether, 1-fluoro-4-nitrobenzene | Base (e.g., Triethylamine) | N-(4-nitrophenyl)azacrowns |
Impact of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of 4-amino-3-nitrophenyl derivatives are profoundly influenced by the electronic effects of substituents on the aromatic ring. The inherent substitution pattern—an electron-donating group (EDG) in the form of -NH₂ and a strong electron-withdrawing group (EWG) in the form of -NO₂—creates a polarized system that dictates its behavior. The impact of additional substituents can be quantitatively analyzed using linear free-energy relationships, such as the Hammett equation. wikipedia.orgemerginginvestigators.org
The Hammett equation, log(k/k₀) = σρ, relates the reaction rate (k) of a substituted derivative to a reference reaction (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org
Substituent Constant (σ): This value is specific to each substituent and its position (meta or para). Positive σ values indicate electron-withdrawing character (e.g., -NO₂, -CN), while negative values signify electron-donating character (e.g., -OCH₃, -NH₂).
Reaction Constant (ρ): This value reflects the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by EWGs (buildup of negative charge in the transition state), while a negative ρ value means it is favored by EDGs (buildup of positive charge). wikipedia.org
In the context of 4-amino-3-nitrophenyl analogues, substituents can alter the nucleophilicity of the amino group, the electrophilicity of the carbonyl carbon in an attached acyl group, or the stability of reaction intermediates. For example, in the aminolysis of S-4-nitrophenyl thiobenzoates, replacing an oxygen atom in the leaving group with a more polarizable sulfur atom significantly increases reactivity. researchgate.net Studies on the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters show a clear correlation between the electronic nature of the substituent and the reaction rate, often visualized in Hammett plots. semanticscholar.orgresearchgate.netresearchgate.net Nonlinearity in a Hammett plot can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. wikipedia.org
The stability of these compounds is also a function of their substitution. The presence of the nitro group generally increases the oxidative stability but can make the compound sensitive to light and basic conditions. europa.eu
Table 2: Hammett Constants (σp) for Common Substituents and Their Expected Effect on Reactivity
| Substituent (R) | Hammett Constant (σp) | Electronic Effect | Expected Impact on Reactions with ρ > 0 | Expected Impact on Reactions with ρ < 0 |
|---|---|---|---|---|
| -OCH₃ | -0.27 | Strong Electron-Donating | Decrease Rate | Increase Rate |
| -CH₃ | -0.17 | Electron-Donating | Decrease Rate | Increase Rate |
| -H | 0.00 | Reference | Reference Rate | Reference Rate |
| -Cl | 0.23 | Electron-Withdrawing | Increase Rate | Decrease Rate |
| -CN | 0.66 | Strong Electron-Withdrawing | Strongly Increase Rate | Strongly Decrease Rate |
Conformational Analysis of Derivatives and Their Impact on Chemical Properties
The three-dimensional structure and conformational preferences of 4-amino-3-nitrophenyl derivatives play a critical role in determining their chemical and physical properties. Conformational analysis focuses on the spatial arrangement of atoms, particularly the orientation of the amino and nitro groups relative to the phenyl ring and any other substituents.
The planarity of the aromatic system is a key factor. While the phenyl ring itself is planar, the amino and nitro groups can rotate around their C-N bonds. However, the formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group can enforce a more planar conformation. This planarity enhances electronic conjugation between the donor and acceptor groups, which can significantly impact properties such as:
UV-Visible Absorption: Increased conjugation typically leads to a bathochromic (red) shift in the maximum absorption wavelength.
Reactivity: A planar conformation can affect the accessibility of reactive sites and the stability of transition states.
Advanced Spectroscopic and Computational Characterization of Analogues
A combination of advanced spectroscopic and computational methods is indispensable for the unambiguous characterization of 4-amino-3-nitrophenyl analogues. These techniques provide detailed information about molecular structure, purity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. nih.govresearchgate.net The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the phenyl ring, while ¹³C NMR confirms the carbon framework.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for N-H stretching of the amino group, asymmetric and symmetric N=O stretching of the nitro group, and other vibrations confirm the molecular structure. niscair.res.in
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. For nitrophenyl derivatives, which are often colored, UV-Vis spectroscopy can be used to study donor-acceptor interactions and monitor reaction kinetics by observing the appearance or disappearance of a chromophore. researchgate.netresearchgate.net
Computational Chemistry: Quantum chemical calculations, such as DFT, are powerful tools that complement experimental data. nih.gov These methods can predict molecular geometries, vibrational frequencies (aiding in the assignment of IR spectra), NMR chemical shifts, and electronic properties like molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, which help in identifying reactive sites. researchgate.netniscair.res.innih.gov
Table 3: Typical Spectroscopic Data for the 4-Amino-3-nitrophenyl Core
| Technique | Feature | Typical Range / Observation | Information Provided |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.5 - 8.0 ppm | Substitution pattern, electronic environment |
| Amino Protons (-NH₂) | Broad singlet, δ 4.0 - 6.0 ppm | Presence of primary amine | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 155 ppm | Carbon skeleton, position of substituents |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ | Presence of amino group |
| N=O Asymmetric Stretch | 1510 - 1560 cm⁻¹ | Presence of nitro group | |
| N=O Symmetric Stretch | 1335 - 1385 cm⁻¹ | Presence of nitro group |
| UV-Vis | π → π* transitions | 350 - 450 nm | Electronic conjugation, chromophore system |
Future Research Directions and Emerging Trends in 3 4 Amino 3 Nitrophenyl Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
The synthesis of nitroanilines has traditionally relied on methods that can be hazardous and environmentally taxing. nih.gov Future research is increasingly focused on developing greener, more efficient, and atom-economical synthetic routes.
Key areas of development include:
Organocatalytic Approaches: The use of small organic molecules as catalysts is a burgeoning field in green chemistry. For instance, organocatalytic oxidation of substituted anilines using environmentally benign oxidants like hydrogen peroxide presents a promising alternative to traditional heavy-metal-based oxidants. rsc.org Research into catalysts like 2,2,2-trifluoroacetophenone (B138007) for selective oxidations could be adapted for the synthesis or modification of 3-{4-Amino-3-nitrophenyl} derivatives. rsc.org
Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling up. Future methodologies will likely involve the development of continuous processes for the nitration and amination steps required to synthesize substituted nitroanilines, minimizing waste and improving reaction control.
Alternative Reagents and Solvents: The move away from harsh reagents like fuming nitric acid and volatile organic solvents is a critical goal. azom.com Research into solid acid catalysts, ionic liquids, or deep eutectic solvents for nitration reactions is an active area. Similarly, greener approaches for amination, such as the direct amination of poly(p-phenylene oxide) over bimetallic catalysts, showcase innovative routes that could inspire new syntheses for smaller aniline (B41778) derivatives. rsc.org A two-step synthesis of 4-bromoacetanilide from aniline using greener reagents like Zn dust/Fe powder–acetic acid and ceric ammonium (B1175870) nitrate (B79036)–KBr demonstrates a practical application of these principles in a laboratory setting. acs.org
| Aspect | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Heavy metals, strong mineral acids | Organocatalysts, solid acids, bimetallic nanocatalysts rsc.org |
| Reagents | Acetic anhydride (B1165640), bromine, fuming nitric acid azom.com | Hydrogen peroxide, ceric ammonium nitrate–KBr rsc.orgacs.org |
| Conditions | High temperatures, batch processing | Milder conditions, continuous flow systems |
| Environmental Impact | Hazardous waste, high energy consumption | Reduced waste, improved atom economy, lower toxicity |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The bifunctional nature of 3-{4-Amino-3-nitrophenyl}, with its electron-donating amino group and electron-withdrawing nitro group, creates a rich playground for exploring novel chemical reactions. While classic transformations like reduction of the nitro group and diazotization of the amino group are well-known, future research will delve into more complex and selective transformations. rsc.orgwikipedia.org
Selective C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. Research into transition-metal-catalyzed, site-selective C-H functionalization at positions ortho or meta to the existing substituents on the aniline ring could lead to the synthesis of highly complex and densely functionalized derivatives. acs.org For example, rhodium(III)-catalyzed reactions have been used for the annulation of aniline derivatives, showcasing a pathway to build complex heterocyclic structures. acs.org
Catalytic Reduction Pathways: The reduction of the nitro group is a key reaction. rsc.org While the conversion to an amino group is common, future work will likely focus on catalytic systems that can selectively reduce the nitro group to intermediate oxidation states, such as nitroso or hydroxylamine (B1172632) functionalities. mdpi.com Furthermore, investigating the reductive oligomerization of nitroanilines using nanocatalysts could open pathways to novel azo-linked polymers and materials. acs.org
Multicomponent Reactions: One-pot multicomponent reactions that utilize both the amino and nitro functionalities (or their derivatives) to build complex molecular architectures are highly desirable. Inspired by strategies used to forge meta-C–S linkages on anilines, new multicomponent strategies could be developed for 3-{4-Amino-3-nitrophenyl} to introduce diverse functionalities in a single, efficient step. acs.org
Advancements in Computational Modeling for Precision and Predictive Power
Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models, has become an indispensable tool in modern chemical research. researchgate.net For 3-{4-Amino-3-nitrophenyl}, these methods can provide profound insights and guide experimental work with greater precision.
Predicting Reactivity and Spectra: DFT calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.netnih.gov This allows for the prediction of the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.gov Such studies can also accurately predict spectroscopic properties (IR, Raman, UV-Vis), aiding in the characterization of new derivatives. researchgate.netyoutube.com
QSAR for Property Prediction: By developing QSAR models, researchers can predict various properties of derivatives without synthesizing them. mdpi.com This is particularly valuable for predicting the potential toxicity or mutagenicity of new compounds based on a dataset of related nitroaromatic molecules. researchgate.netmdpi.com These predictive models can screen out potentially hazardous compounds early in the design phase, aligning with green chemistry principles. researchgate.net
Mechanism Elucidation: Computational modeling is crucial for understanding complex reaction mechanisms. For instance, DFT studies can map the entire reaction pathway for catalytic cycles, identify transition states, and determine the rate-determining steps, as has been done for the rhodium-catalyzed annulation of aniline derivatives. acs.org This knowledge is vital for optimizing reaction conditions and improving catalyst design.
| Modeling Technique | Predicted Property/Application | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction mechanisms, spectroscopic data acs.orgresearchgate.net | Guides synthetic strategy, aids in product characterization, optimizes reaction conditions. |
| QSAR/QSPR | Toxicity, mutagenicity, impact sensitivity, other physical properties researchgate.netmdpi.com | Enables early-stage safety assessment and the design of safer chemicals. |
| Molecular Docking | Binding affinity to target proteins (primarily for biological applications but principles apply to material interactions) nih.gov | Informs the design of molecules for specific binding or recognition functions. |
Integration into Novel Material Science Fields and Chemical Technologies (Non-Biological)
The unique electronic and structural features of 3-{4-Amino-3-nitrophenyl} make it an attractive building block for a range of advanced materials, moving beyond its traditional role as a chemical intermediate.
Functional Polymers and Conductive Materials: Aniline derivatives are precursors to polyaniline, a well-known conducting polymer. The substituents on the 3-{4-Amino-3-nitrophenyl} ring could be used to tune the electronic properties, solubility, and processability of resulting polymers. researchgate.net Future research could explore the synthesis of functionalized polyanilines from this monomer for applications in sensors, antistatic coatings, or electrochromic devices.
Nonlinear Optical (NLO) Materials: Aromatic compounds with donor-acceptor groups (like the amino and nitro groups) often exhibit significant third-order nonlinear optical properties. researchgate.net Computational studies can predict the hyperpolarizability of molecules, and experimental techniques like Z-scan can measure their NLO response. researchgate.net Derivatives of 3-{4-Amino-3-nitrophenyl} could be synthesized and incorporated into crystals or polymer matrices to create materials for optical switching and other photonic applications.
Nanomaterial Functionalization: The amino group provides a convenient handle for grafting the molecule onto the surface of nanomaterials like graphene oxide or metal nanoparticles. researchgate.net This surface functionalization can impart new properties to the nanomaterial, such as enhanced dispersibility or specific sensing capabilities. For example, functionalized nanomaterials could be developed as highly sensitive chemical sensors for detecting specific analytes through fluorometric or electrochemical means. nih.gov
Advanced Dyes and Pigments: While nitroanilines are precursors to dyes, future research will focus on creating "smart" dyes. wikipedia.org These could be materials whose color or fluorescence changes in response to external stimuli like pH, temperature, or the presence of a specific ion, finding use in advanced sensing technologies or as indicators in composite materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-{4-Amino-3-nitrophenyl} derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling nitro-substituted aryl halides with amine precursors via Buchwald-Hartwig amination or Ullmann coupling. For example, 3-(4-Amino-3-nitrophenyl)-2-hydroxyacrylic acid was synthesized using a multi-step procedure involving condensation of nitroaniline derivatives with α-keto acids under acidic conditions, yielding 71% purity after RP-HPLC purification . Optimization should focus on catalyst selection (e.g., Pd-based catalysts for cross-coupling), solvent polarity (DMSO or DMF for solubility), and temperature control (reflux at 110–130°C). Reaction progress can be monitored via TLC or LCMS to adjust stoichiometry.
Q. Which spectroscopic techniques are most effective for characterizing 3-{4-Amino-3-nitrophenyl} derivatives, and what key spectral signatures should researchers anticipate?
- Methodological Answer :
- 1H/13C NMR : The aromatic region (δ 6.5–8.5 ppm) shows splitting patterns indicative of nitro and amino substituents. For example, in 3-(4-Amino-3-nitrophenyl)-2-hydroxyacrylic acid, the hydroxy proton appears at δ 13.06 ppm (singlet), while aromatic protons resonate at δ 7.69 and 6.99 ppm (doublets, J = 8.8 Hz) .
- LCMS/HRMS : Molecular ion peaks ([M−H]⁻ at m/z 223.04) confirm molecular weight, with fragmentation patterns reflecting nitro group loss (−46 Da).
- FTIR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amine (3450–3300 cm⁻¹) groups are critical for functional group identification.
Q. How does the nitro group’s position (para vs. meta) influence the stability of 3-{4-Amino-3-nitrophenyl} derivatives under varying pH conditions?
- Methodological Answer : The meta-nitro group (relative to the amino group) increases electron-withdrawing effects, reducing susceptibility to nucleophilic attack in basic conditions. Under acidic conditions, protonation of the amino group may destabilize the molecule. Comparative stability studies using HPLC or UV-Vis spectroscopy under buffered solutions (pH 1–13) are recommended, with degradation products analyzed via mass spectrometry .
Advanced Research Questions
Q. What mechanistic insights explain nitrenium ion formation from 3-{4-Amino-3-nitrophenyl} azide derivatives in photoaffinity labeling?
- Methodological Answer : Upon UV irradiation, 4-Amino-3-nitrophenyl azide generates a singlet nitrene intermediate, which undergoes rapid protonation to form a reactive nitrenium ion pair. This mechanism was confirmed via time-resolved spectroscopy and DFT calculations, showing a 10⁸ s⁻¹ protonation rate in aqueous acetonitrile. Researchers should use laser flash photolysis (266–355 nm) paired with transient absorption spectroscopy to track intermediates .
Q. How can contradictions in reported biological activity data for 3-{4-Amino-3-nitrophenyl} analogs be resolved across different assay systems?
- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or assay sensitivity. Cross-validation strategies include:
- Orthogonal assays : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA).
- Metabolic profiling : Use liver microsome assays or LC-HRMS to identify degradation products.
- Structural analogs : Test derivatives with modified substituents (e.g., halogenation) to isolate structure-activity relationships (SAR) .
Q. What computational approaches best predict the reactivity of 3-{4-Amino-3-nitrophenyl} derivatives in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Tools like REAXYS and PISTACHIO predict feasible synthetic pathways by analyzing nitro group activation energies and leaving-group potential. For example, the nitro group’s meta position lowers the energy barrier for NAS due to resonance stabilization of the Meisenheimer complex .
Q. What experimental evidence supports the role of 3-{4-Amino-3-nitrophenyl} moieties in modulating protein-protein interactions (PPIs), such as eIF4E/eIF4G inhibition?
- Methodological Answer : In hypolipidemic agents, the 3-{4-Amino-3-nitrophenyl} group disrupts PPIs via π-π stacking and hydrogen bonding. Researchers should employ:
- X-ray crystallography : Resolve binding modes in protein-ligand complexes.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH).
- Mutagenesis studies : Validate interaction hotspots (e.g., Trp73 in eIF4E) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the photostability of 3-{4-Amino-3-nitrophenyl} derivatives in photoaffinity studies?
- Methodological Answer : Contradictions may stem from varying light sources (e.g., UV-A vs. UV-C) or solvent polarity. Standardize protocols using:
- Controlled irradiation : Calibrate light intensity with actinometry.
- Quenching agents : Add TEMPO or β-carotene to distinguish radical vs. ionic pathways.
- Comparative HPLC : Monitor degradation kinetics in polar (acetonitrile) vs. nonpolar (toluene) solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
